1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone
Overview
Description
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It is used in scientific research, particularly in the field of pharmacology.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a pyrazine ring via a methylene bridge . The pyrazine ring carries a chlorine atom .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
1-(3-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone derivatives have been studied in the context of microwave-assisted synthesis, leading to compounds with potential antibacterial activity. For instance, a study by Merugu et al. (2010) demonstrated the synthesis of piperidine-containing compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Spectroscopic Characterization
Another significant application is in the synthesis and spectroscopic characterization of related compounds. Govindhan et al. (2017) synthesized a compound using a similar structure and evaluated its cytotoxicity, providing insights into its potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Synthesis of Novel Heterocyclic Compounds
The chemical structure of this compound is also utilized in the synthesis of novel heterocyclic compounds with various potential applications. Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) synthesized compounds containing tetrazoles and piperidine nuclei, which exhibited antimicrobial activity, suggesting their potential as new lead molecules (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Molecular Interaction Studies
In molecular interaction studies, compounds structurally related to this compound have been used to understand receptor-ligand interactions. Shim et al. (2002) studied the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, providing valuable insights into receptor binding mechanisms (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of Selective Agonists
The compound's structure has been employed in the synthesis of selective agonists. Ashwood et al. (1995) described the synthesis of a functionally selective muscarinic agonist using a derivative of this compound, highlighting its relevance in medicinal chemistry (Ashwood, Gibson, Houghton, Humphrey, Roberts, & Wright, 1995).
Antimicrobial and Anticancer Activities
Research has also explored the antimicrobial and anticancer activities of derivatives of this compound. For instance, Bhat et al. (2016) synthesized chalcone derivatives via a Claisen–Schmidt reaction approach, showing potential as anti-microbial, anti-oxidant, and anti-cancer agents (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).
Properties
IUPAC Name |
1-[3-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-3-10(8-16)5-11-6-14-7-12(13)15-11/h6-7,10H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNWTSNAYXAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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